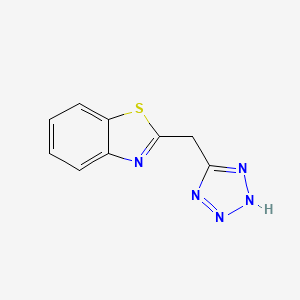

2-(1H-tetrazol-5-ylmethyl)-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

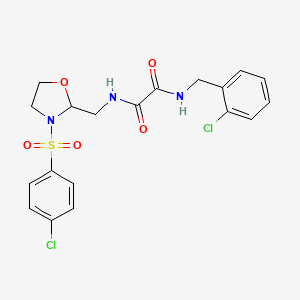

The compound “2-(1H-tetrazol-5-ylmethyl)-1,3-benzothiazole” is an organic compound that belongs to the class of benzothiazoles and tetrazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom .

科学的研究の応用

Antitumor Applications

Benzothiazoles, including derivatives similar to 2-(1H-tetrazol-5-ylmethyl)-1,3-benzothiazole, have demonstrated potent antitumor properties. For example, novel 2-(4-aminophenyl)benzothiazoles have shown highly selective and potent antitumor properties in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P450 1A1 to active metabolites. Amino acid conjugation has been employed to overcome limitations posed by drug lipophilicity, showing promising preclinical efficacy against breast and ovarian cancer models (Bradshaw et al., 2002).

Synthesis and Antimicrobial Activity

New 2-substituted benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, benzothiazolyl carboxyhydrazide, when refluxed with different aryl acids, yielded compounds with established anti-microbial activity based on disc diffusion method assessments (Rajeeva et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives have also found applications as corrosion inhibitors. A study detailed the synthesis of benzothiazole derivatives that showed significant corrosion inhibiting effects against steel in acidic solutions. These compounds exhibit their inhibitory action through adsorption onto the metal surface, offering a promising approach for protecting metals against corrosion (Hu et al., 2016).

Green Chemistry Applications

Recent advances highlight the synthesis of benzothiazole compounds in line with green chemistry principles, focusing on less hazardous chemical syntheses and using renewable materials. These approaches aim to develop environmentally friendly methods for producing benzothiazoles, which are valuable in various biochemical and medicinal applications (Gao et al., 2020).

作用機序

Target of Action

Tetrazole derivatives have been known to interact with various enzymes and receptors in organisms . For instance, a compound with a similar tetrazole structure was found to target Beta-lactamase in Escherichia coli .

Mode of Action

Tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

Biochemical Pathways

It’s worth noting that tetrazole derivatives have been found to exhibit a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .

Pharmacokinetics

It’s known that tetrazole moieties can boost lipophilicity, enhance bioavailability, and have lesser negative effects .

Result of Action

Compounds with similar tetrazole structures have been found to exhibit significant antibacterial, anticancer, and anti-tb activities .

Action Environment

It’s worth noting that the synthesis of tetrazole derivatives can be influenced by various reaction conditions .

特性

IUPAC Name |

2-(2H-tetrazol-5-ylmethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c1-2-4-7-6(3-1)10-9(15-7)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYAJXBCHOYODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)

![4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2939578.png)

![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine](/img/structure/B2939580.png)

![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2939586.png)

![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)